molecular formula C48H68Cl2O17 B601493 Fidaxomicin Metabolite OP-1118 CAS No. 1030825-28-5

Fidaxomicin Metabolite OP-1118

Cat. No. B601493
M. Wt: 987.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fidaxomicin Metabolite OP-1118 is a macrocyclic RNA polymerase-inhibiting antibiotic used for the treatment of Clostridium difficile infections . It is a major metabolite of Fidaxomicin .


Synthesis Analysis

Fidaxomicin is derived from the fermentation of tiacumicin metabolites from a soil isolate of the actinomycete Dactylosporangium aurantiacum. It is metabolized by hydrolysis to form its main metabolite OP-1118 by a presumptive esterase at an unknown site .


Molecular Structure Analysis

The molecular formula of Fidaxomicin Metabolite OP-1118 is C48H68Cl2O17. The exact mass is 986.38 and the molecular weight is 987.955 .


Chemical Reactions Analysis

Fidaxomicin and its metabolite OP-1118 are transformed via hydrolysis . The antibacterial activity of OP-1118 is at least 8–16 times lower than the activity of fidaxomicin .


Physical And Chemical Properties Analysis

Fidaxomicin Metabolite OP-1118 is a white to off-white solid . The molecular weight is 987.96 .

Scientific Research Applications

  • Postantibiotic Effects : Fidaxomicin and OP-1118 exhibit prolonged postantibiotic effects (PAE) against C. difficile, with OP-1118 showing longer PAE than the standard comparator, vancomycin (Babakhani et al., 2011).

  • Bactericidal Activity : Both compounds demonstrate time-dependent killing of C. difficile strains, including clinical and laboratory-generated mutant strains with decreased susceptibility to fidaxomicin (Babakhani et al., 2011).

  • High Fecal Concentrations : Fidaxomicin achieves high fecal concentrations with minimal plasma concentrations, which is significant for treating CDI. The metabolite OP-1118 also attains high fecal levels, contributing to the drug's effectiveness (Sears et al., 2012).

  • Inhibition of Toxin Production : Subinhibitory levels of both fidaxomicin and OP-1118 can suppress toxin production in C. difficile, which may explain the reduced detectable toxin in treated patients (Babakhani et al., 2013).

  • Inhibition of Spore Outgrowth : Neither fidaxomicin nor OP-1118 affect the initiation of spore germination in C. difficile but do inhibit the outgrowth of vegetative cells from germinated spores (Allen et al., 2012).

  • Pharmacokinetics and Biliary Excretion : Fidaxomicin and OP-1118 show low circulatory levels, high fecal excretion, and negligible renal elimination, suggesting a role for biliary excretion in their pharmacokinetics (Srinivas, 2015).

  • Inhibition of Spore Production : Both compounds inhibit sporulation in C. difficile, which could be key in reducing recurrence and transmission of the pathogen (Babakhani et al., 2012).

  • Antimicrobial Activities and MIC Studies : Fidaxomicin shows potent bactericidal activity against C. difficile, with low minimum inhibitory concentrations (MICs) across various strains. OP-1118, while less potent than fidaxomicin, contributes to the overall antimicrobial activity (Goldstein et al., 2012).

Future Directions

Fidaxomicin and its metabolite OP-1118 have shown promise in the treatment of CDI. Continued research and vigilance for the development of resistance and unanticipated side effects will be important as the drug is introduced into clinical practice .

properties

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68Cl2O17/c1-11-27-20-23(4)30(52)16-14-13-15-28(21-62-47-42(61-10)39(57)41(26(7)63-47)65-45(60)32-29(12-2)33(49)36(54)34(50)35(32)53)44(59)64-31(25(6)51)18-17-22(3)19-24(5)40(27)66-46-38(56)37(55)43(58)48(8,9)67-46/h13-15,17,19-20,25-27,30-31,37-43,46-47,51-58H,11-12,16,18,21H2,1-10H3/b14-13+,22-17+,23-20+,24-19+,28-15+/t25-,26-,27+,30+,31+,37-,38+,39+,40+,41-,42+,43+,46-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZWKUKATWMWGS-KJJILEKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68Cl2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fidaxomicin Metabolite OP-1118

Citations

For This Compound
1
Citations
SP Sambol, AM Skinner, F Serna-Perez… - Microbiology …, 2023 - Am Soc Microbiol
… The fidaxomicin metabolite OP-1118, as well as vancomycin, remained at very high levels in hamster fecal pellets during antibiotic administration (experimental days 4 and 7, after 2 …
Number of citations: 2 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.